6-Allyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione
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Overview
Description
6-Allyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an indenoisoquinoline core, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the indenoisoquinoline core through cyclization of appropriate precursors.
Allylation: Introduction of the allyl group via allylation reactions using reagents like allyl bromide.
Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques like crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Allyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Allyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
DNA Intercalation: Intercalating into DNA and disrupting its function.
Signal Transduction: Modulating signal transduction pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Indenoisoquinoline Derivatives: Compounds with similar core structures but different substituents.
Isoquinoline Alkaloids: Naturally occurring compounds with isoquinoline cores.
Uniqueness
6-Allyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is unique due to its specific structural features, such as the allyl group and the indenoisoquinoline core. These features may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
81721-77-9 |
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Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
6-prop-2-enylindeno[1,2-c]isoquinoline-5,11-dione |
InChI |
InChI=1S/C19H13NO2/c1-2-11-20-17-13-8-4-5-9-14(13)18(21)16(17)12-7-3-6-10-15(12)19(20)22/h2-10H,1,11H2 |
InChI Key |
LKYGYLCYRUQUNK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C3=CC=CC=C3C1=O)C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
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